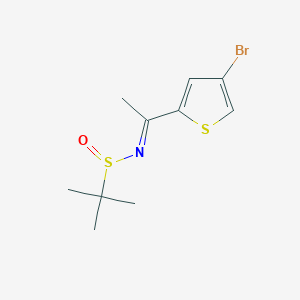

(R)-N-(1-(4-Bromothiophen-2-yl)ethylidene)-2-methylpropane-2-sulfinamide

Descripción general

Descripción

®-N-(1-(4-Bromothiophen-2-yl)ethylidene)-2-methylpropane-2-sulfinamide is a chiral sulfinamide compound that features a bromothiophene moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(1-(4-Bromothiophen-2-yl)ethylidene)-2-methylpropane-2-sulfinamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the bromothiophene derivative. 4-Bromothiophene is often used as the starting material.

Formation of the Sulfinamide: The bromothiophene derivative is then reacted with an appropriate sulfinamide precursor. This step usually involves the use of a chiral sulfinamide reagent, such as ®-2-methylpropane-2-sulfinamide.

Condensation Reaction: The final step involves a condensation reaction between the bromothiophene derivative and the sulfinamide precursor under controlled conditions, typically in the presence of a base and a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of ®-N-(1-(4-Bromothiophen-2-yl)ethylidene)-2-methylpropane-2-sulfinamide would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and ensuring that the process is cost-effective and environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the bromothiophene moiety or the sulfinamide group, depending on the reagents used.

Substitution: The bromine atom in the bromothiophene moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and oxone.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically in the presence of a base and a suitable solvent.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiophene derivatives or sulfinamide derivatives.

Substitution: Various substituted thiophene derivatives.

Aplicaciones Científicas De Investigación

Chemical Characteristics

- Molecular Formula : C10H14BrNOS2

- Molecular Weight : 308.26 g/mol

- Structure : The compound features a sulfinamide functional group, which is known for its biological activity.

Anticancer Applications

Recent studies have indicated that compounds containing sulfinamide groups exhibit significant anticancer properties. Research has demonstrated that (R)-N-(1-(4-Bromothiophen-2-yl)ethylidene)-2-methylpropane-2-sulfinamide may function as an effective anticancer agent.

Case Study: Antitumor Activity

A study investigating the cytotoxic effects of various sulfonamide derivatives found that those with structural similarities to this compound showed promising results against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanisms of action included apoptosis induction and the disruption of cancer cell proliferation pathways .

Enzyme Inhibition Potential

The compound has also been studied for its potential to inhibit critical enzymes involved in various diseases, including Alzheimer’s disease and diabetes.

Enzyme Inhibition Studies

- Acetylcholinesterase Inhibition : Research indicates that sulfonamides can effectively inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. The inhibition of this enzyme can enhance cholinergic neurotransmission, potentially alleviating symptoms associated with cognitive decline .

- α-Glucosidase Inhibition : Another study highlighted the effectiveness of sulfonamide derivatives in inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition could be beneficial for managing blood sugar levels in diabetic patients .

Synthesis and Development

The synthesis of this compound involves several steps that typically include the reaction of suitable thiophenes with sulfinamides under controlled conditions. This synthetic pathway is essential for producing the compound in a laboratory setting for further research and development.

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of ®-N-(1-(4-Bromothiophen-2-yl)ethylidene)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes and receptors. The bromothiophene moiety can engage in π-π interactions, while the sulfinamide group can form hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

(S)-N-(1-(4-Bromothiophen-2-yl)ethylidene)-2-methylpropane-2-sulfinamide: The enantiomer of the compound , with similar but distinct biological activities.

N-(1-(4-Bromothiophen-2-yl)ethylidene)-2-methylpropane-2-sulfonamide: A related compound with a sulfonamide group instead of a sulfinamide group.

N-(1-(4-Bromothiophen-2-yl)ethylidene)-2-methylpropane-2-sulfoxide: An oxidized derivative with different chemical properties.

Uniqueness

®-N-(1-(4-Bromothiophen-2-yl)ethylidene)-2-methylpropane-2-sulfinamide is unique due to its chiral sulfinamide group, which imparts specific stereochemical properties. This makes it particularly useful in asymmetric synthesis and as a chiral ligand in catalysis.

Actividad Biológica

(R)-N-(1-(4-Bromothiophen-2-yl)ethylidene)-2-methylpropane-2-sulfinamide, with CAS number 1310877-37-2, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including its synthesis, pharmacological effects, and toxicity evaluations based on various studies.

- Molecular Formula : C10H14BrNOS2

- Molar Mass : 308.26 g/mol

- Density : 1.48 g/cm³ (predicted)

- Boiling Point : 397.6 °C (predicted)

- pKa : 0.26 (predicted)

Synthesis

The synthesis of this compound involves the reaction of 4-bromothiophene-2-carboxaldehyde with appropriate amines under controlled conditions. The synthetic pathway typically includes refluxing in solvents like ethanol, followed by purification through crystallization.

Analgesic and Anti-inflammatory Properties

Recent studies have highlighted the analgesic and anti-inflammatory potential of compounds related to sulfinamides. For instance, derivatives containing a sulfone group have shown significant inhibition of cyclooxygenase enzymes (COX), which are key targets in pain management. In vitro assays demonstrated that certain derivatives exhibited lower IC50 values compared to established drugs like celecoxib, indicating potent anti-inflammatory activity .

Molecular Docking Studies

Molecular docking simulations have been performed to predict the binding affinities of this compound against COX enzymes and other inflammatory mediators. These studies suggest that the compound may interact effectively with target sites involved in pain signaling pathways .

Toxicity Assessments

Toxicity evaluations conducted through acute toxicity tests in mice indicated a favorable safety profile for the compound. Histopathological examinations showed no significant adverse effects on major organs, suggesting low systemic toxicity . The median lethal dose (LD50) was established according to OECD guidelines, further supporting its safety for potential therapeutic applications.

Case Studies

- Study on Analgesic Activity :

- Anti-inflammatory Efficacy :

Propiedades

IUPAC Name |

(NE)-N-[1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrNOS2/c1-7(9-5-8(11)6-14-9)12-15(13)10(2,3)4/h5-6H,1-4H3/b12-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQPLQZJNABROQ-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NS(=O)C(C)(C)C)C1=CC(=CS1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\S(=O)C(C)(C)C)/C1=CC(=CS1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.